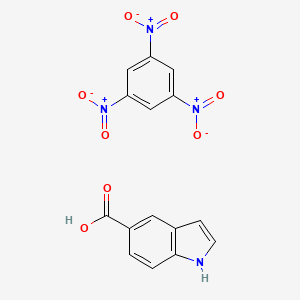

1H-indole-5-carboxylic acid;1,3,5-trinitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1H-Indole-5-carboxylic acid and 1,3,5-trinitrobenzene are two distinct compounds, each with unique properties and applications. 1H-Indole-5-carboxylic acid is an indole derivative, known for its significant role in various biological and chemical processes. Indoles are bicyclic structures comprising a six-membered benzene ring fused to a five-membered nitrogen-bearing pyrrole ring . On the other hand, 1,3,5-trinitrobenzene is a nitro compound, characterized by the presence of three nitro groups attached to a benzene ring .

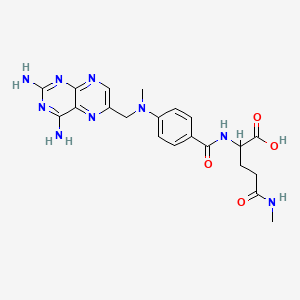

1H-Indole-5-Carboxylic Acid:

Synthetic Routes: The synthesis of 1H-indole-5-carboxylic acid typically involves the esterification of indole-5-carboxylic acid.

Industrial Production: Industrial production methods for indole derivatives often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity.

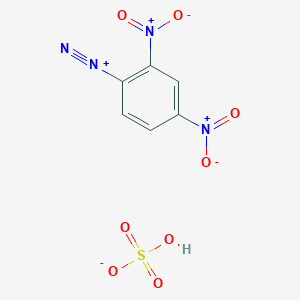

1,3,5-Trinitrobenzene:

Synthetic Routes: The preparation of 1,3,5-trinitrobenzene involves the nitration of benzene derivatives.

Industrial Production: Industrial production of nitro compounds like 1,3,5-trinitrobenzene involves similar nitration processes, often optimized for efficiency and safety.

1H-Indole-5-Carboxylic Acid:

Types of Reactions: This compound undergoes various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Reagents such as bromamine-B oxidant and palladium chloride catalyst are commonly used.

Major Products: The reactions can lead to the formation of products like indirubin derivatives and amide conjugates.

1,3,5-Trinitrobenzene:

Types of Reactions: This compound primarily undergoes substitution reactions due to the presence of nitro groups.

Common Reagents and Conditions: Reagents like nitric acid and sulfuric acid are commonly used in these reactions.

Major Products: The reactions typically result in the formation of various nitro derivatives.

1H-Indole-5-Carboxylic Acid:

Biology: Plays a role in the study of intramolecular excited state proton transfer in various solvents.

Industry: Employed in the electrochemical synthesis of poly(indole-5-carboxylic acid) films.

1,3,5-Trinitrobenzene:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology and Medicine: Limited applications due to its toxic nature.

Industry: Utilized in the production of explosives and other industrial chemicals.

1H-Indole-5-Carboxylic Acid:

Molecular Targets: Targets include enzymes like tryptophan dioxygenase and pathways involved in cancer cell proliferation.

1,3,5-Trinitrobenzene:

Molecular Targets: Targets include nucleophilic sites in organic molecules.

1H-Indole-5-Carboxylic Acid:

Similar Compounds: Indole-2-carboxylic acid, indole-3-carboxylic acid.

Uniqueness: The position of the carboxylic acid group at the 5-position provides unique chemical properties and reactivity.

1,3,5-Trinitrobenzene:

Similar Compounds: 1,2,4-trinitrobenzene, 1,3-dinitrobenzene.

Uniqueness: The symmetrical arrangement of the nitro groups enhances its reactivity and stability.

Propriétés

Numéro CAS |

64415-91-4 |

|---|---|

Formule moléculaire |

C15H10N4O8 |

Poids moléculaire |

374.26 g/mol |

Nom IUPAC |

1H-indole-5-carboxylic acid;1,3,5-trinitrobenzene |

InChI |

InChI=1S/C9H7NO2.C6H3N3O6/c11-9(12)7-1-2-8-6(5-7)3-4-10-8;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-5,10H,(H,11,12);1-3H |

Clé InChI |

PAYHXRWPTGOVML-UHFFFAOYSA-N |

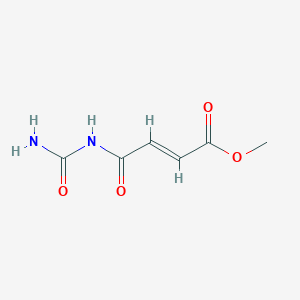

SMILES canonique |

C1=CC2=C(C=CN2)C=C1C(=O)O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Sulfanylethyl)-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B14485510.png)

![[1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-yl](phenyl)methanone](/img/structure/B14485535.png)